molecular formula C20H22N4O3 B2758137 N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326902-40-2

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2758137
CAS No.: 1326902-40-2
M. Wt: 366.421
InChI Key: HLXKWOOAIJXPKP-UHFFFAOYSA-N
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Description

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring, which is a five-membered ring containing three nitrogen atoms, and various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and yield.

    Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.

    Introduction of the Carboxamide Group: The carboxamide group is typically introduced by reacting the triazole derivative with an appropriate amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated derivatives, nitro compounds

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Explored for its potential as a bioactive molecule, with studies investigating its antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-ethoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(3-ethoxy-4-methoxybenzyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(3-ethoxy-4-methoxybenzyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical properties and biological activities. The presence of both ethoxy and methoxy groups, along with the triazole ring and carboxamide functionality, makes it a versatile compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-27-19-11-15(7-10-18(19)26-3)12-21-20(25)17-13-24(23-22-17)16-8-5-14(2)6-9-16/h5-11,13H,4,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXKWOOAIJXPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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